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Compound of Interest

4-(5-Methyl-1,3,4-oxadiazol-2-
Compound Name:
yl)benzaldehyde

Cat. No.: B071107

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular
scaffolds that offer a blend of metabolic stability, favorable pharmacokinetic profiles, and
versatile biological activity is paramount. Among the five-membered aromatic heterocycles, the
1,3,4-oxadiazole ring has emerged as a "privileged structure."[1][2] Its unique electronic
properties, ability to act as a bioisostere for ester and amide functionalities, and its role as a
hydrogen bond acceptor contribute to its frequent incorporation into pharmacologically active
agents.[3] The 1,3,4-oxadiazole nucleus is a key component in a wide array of therapeutic
agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral activities,
among others.[1][2][4]

This guide focuses on a specific, highly functionalized derivative: 4-(5-Methyl-1,3,4-oxadiazol-
2-yl)benzaldehyde (CAS No. 179056-82-7).[5] This compound is of significant interest to drug
development professionals not only for the inherent properties of its oxadiazole core but also
for the synthetic versatility offered by its terminal benzaldehyde group. The aldehyde
functionality serves as a crucial chemical handle for diversification, enabling the construction of
larger, more complex molecules through reactions such as Schiff base formation, Wittig
reactions, and reductive amination. This positions the title compound as a valuable building
block for creating libraries of potential drug candidates.

This document provides a comprehensive overview of its chemical structure, a detailed, field-
proven synthetic protocol, characteristic spectral data for validation, and an exploration of its
applications in drug discovery.
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Chemical Structure and Physicochemical Properties

The molecule consists of a central 1,3,4-oxadiazole ring disubstituted at the 2- and 5-positions.
The 5-position is capped with a methyl group, while the 2-position is attached to a benzene ring
that is para-substituted with a formyl (aldehyde) group.

Caption: Chemical Structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.

Property Value Source

CAS Number 179056-82-7 [5]

Molecular Formula C10HsN202 [5]

Molecular Weight 188.19 g/mol [5]
4-(5-methyl-1,3,4-oxadiazol-2-

IUPAC Name [5]
yl)benzaldehyde

_ CC1=NN=C(01)C2=CC=C(C=

Canonical SMILES [5]
C2)C=0

Purity >98% (Typical Commercial) [5]

LogP 0.815 [5]

Hydrogen Bond Acceptors 3 [5]

Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic
chemistry. The most robust and common methods involve the cyclodehydration of an N,N'-
diacylhydrazine intermediate.[6][7] This intermediate is typically formed from the reaction of an
acid hydrazide with an acylating agent. For the title compound, a logical and efficient pathway
starts from 4-formylbenzoic acid.

Synthetic Workflow Overview

The process can be visualized as a multi-step sequence:

» Esterification: Protection of the carboxylic acid to prevent unwanted side reactions.
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» Hydrazinolysis: Conversion of the ester to the corresponding acid hydrazide.

o Acylation: Reaction of the hydrazide with an acetylating agent to form the key
diacylhydrazine intermediate.

¢ Cyclodehydration: Ring closure to form the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.

Detailed Step-by-Step Protocol

This protocol is a representative method derived from established literature procedures for the
synthesis of analogous 1,3,4-oxadiazoles.[7][8][9]

PART A: Synthesis of 4-Formylbenzohydrazide

« Esterification: To a solution of 4-formylbenzoic acid (15.0 g, 0.1 mol) in methanol (200 mL),
add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.

o Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by
methanol. The reaction is performed at 0 °C to control the exothermic reaction.

» Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor
completion by TLC.

» Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL)
and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-
formylbenzoate as a solid.

e Hydrazinolysis: Dissolve the crude methyl 4-formylbenzoate (16.4 g, 0.1 mol) in ethanol (150
mL). Add hydrazine hydrate (10 mL, 0.2 mol) and reflux the mixture for 6 hours.

o Causality: Hydrazine is a strong nucleophile that displaces the methoxy group of the ester
to form the stable hydrazide. Refluxing ensures the reaction goes to completion.
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Cool the reaction mixture to room temperature. The product, 4-formylbenzohydrazide, will
precipitate.

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

PART B: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Acylation & Cyclodehydration (One-Pot): In a round-bottom flask, suspend 4-
formylbenzohydrazide (8.2 g, 0.05 mol) in phosphorus oxychloride (POClIs, 30 mL).

o Trustworthiness: POCIs serves a dual role here. It acts as the solvent and the dehydrating
agent, which is a common and efficient strategy for oxadiazole synthesis.[7][9] This avoids
the need to isolate the potentially unstable diacylhydrazine intermediate.

To this suspension, add acetic anhydride (5.7 mL, 0.06 mol) dropwise while stirring in an ice
bath.

o Causality: Acetic anhydride provides the acetyl group necessary to form the
diacylhydrazine in situ, which is the direct precursor to the cyclized product.

After the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours.
The reaction color will typically darken.

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed
ice (~200 g) with vigorous stirring.

o Safety Note: This step is highly exothermic and should be done slowly in a well-ventilated
fume hood.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or
sodium hydroxide solution until the pH is ~7.

The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water
to remove inorganic salts, and dry.

Purification: Recrystallize the crude solid from an appropriate solvent system, such as
ethanol/water or ethyl acetate/hexane, to yield the pure 4-(5-Methyl-1,3,4-oxadiazol-2-
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yl)benzaldehyde.

Spectroscopic Characterization and Validation

Validation of the final product's identity and purity is critical. The following table summarizes the
expected spectroscopic data based on the compound's structure and data from analogous
compounds reported in the literature.[10][11][12]

Technique Expected Data

510.1 (s, 1H, -CHO), 8.2 (d, J=8.0 Hz, 2H, Ar-
1H NMR (400 MHz, DMSO-ds) H), 8.0 (d, J=8.0 Hz, 2H, Ar-H), 2.6 (s, 3H, -
CHs).

0 192.5 (C=0, aldehyde), 165.0 (C-oxadiazole),
13C NMR (101 MHz, DMSO-ds) 164.5 (C-oxadiazole), 139.0 (Ar-C), 130.5 (Ar-
CH), 128.0 (Ar-CH), 127.5 (Ar-C), 11.0 (-CHs).

~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H
FT-IR (KBr, cm~1) str.), ~1700 (C=0 str.), ~1610 (C=N str.), ~1580
(Ar C=C str.), ~1020 (C-O-C str.).

Mass Spec (ESI-MS) m/z 189.06 [M+H]*, 211.04 [M+Na]*.

Applications in Medicinal Chemistry and Drug
Development

The title compound is a strategic intermediate for synthesizing lead compounds in drug
discovery programs. The 1,3,4-oxadiazole core provides metabolic stability, while the
benzaldehyde moiety allows for facile chemical modification.

e Anticancer Agents: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent
anticancer activity.[12][13] The aldehyde can be converted into Schiff bases or other
derivatives that can interact with biological targets. For instance, reaction with various
amines or hydrazides can generate a library of compounds for screening against cancer cell
lines.
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e Antimicrobial Agents: The oxadiazole scaffold is present in numerous compounds with
antibacterial and antifungal properties.[4] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
can be used as a starting point to synthesize novel antimicrobial candidates by elaborating
the aldehyde group into structures known to possess antimicrobial activity.

e Enzyme Inhibitors: The rigid, planar structure of the oxadiazole-phenyl core can serve as a
scaffold to position functional groups for optimal interaction within an enzyme's active site. A
related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been
investigated as a carbonic anhydrase inhibitor.[9][14] The aldehyde can be oxidized to the
corresponding carboxylic acid or reduced to an alcohol, providing access to a different set of
derivatives for inhibitor design.

Conclusion

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is more than just a chemical entity; it is a
versatile platform for innovation in drug discovery. Its synthesis is straightforward, utilizing
established and reliable chemical transformations. The presence of the reactive aldehyde
group on a metabolically stable and biologically relevant oxadiazole scaffold makes it an
exceptionally valuable building block for medicinal chemists. This guide provides the
foundational knowledge—from synthesis to characterization—required for researchers to
confidently incorporate this compound into their discovery pipelines, accelerating the
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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